molecular formula C15H21NO3 B2975083 N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide CAS No. 1286719-99-0

N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide

Cat. No. B2975083
CAS RN: 1286719-99-0
M. Wt: 263.337
InChI Key: PRMCKNKTUPYESN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, also known as CRISPR-Cas9 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential applications in gene editing research.

Mechanism of Action

N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide inhibits the activity of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide by binding to the enzyme and preventing it from cleaving DNA. The molecule binds to the HNH domain of Cas9, which is responsible for cleaving the DNA strand. By inhibiting the activity of the HNH domain, N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide can prevent the off-target effects of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide are still being studied. However, initial studies have shown that the molecule is well-tolerated by cells and does not have any significant toxic effects. The molecule has also been shown to be effective in reducing the off-target effects of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide.

Advantages and Limitations for Lab Experiments

The primary advantage of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide is its ability to increase the specificity of gene editing. By reducing the off-target effects of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, scientists can perform gene editing experiments with greater accuracy and precision. However, the molecule is still relatively new, and its long-term effects on cells and organisms are still being studied. Additionally, the molecule may not be effective in all types of gene editing experiments, and further research is needed to determine its limitations.

Future Directions

There are several future directions for the research on N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide. One direction is to study the long-term effects of the molecule on cells and organisms. Another direction is to investigate the potential of the molecule in reducing off-target effects in other gene editing tools, such as TALENs and zinc finger nucleases. Additionally, researchers can explore the use of the molecule in gene therapy and other medical applications. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide to facilitate its widespread use in research.
Conclusion
N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide is a small molecule that has significant potential in gene editing research. Its ability to reduce the off-target effects of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide can increase the accuracy and precision of gene editing experiments. However, further research is needed to determine the long-term effects of the molecule and its potential applications in gene therapy and other medical fields.

Synthesis Methods

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-bromoethyl cyclopropane with sodium hydride to form the intermediate compound. The intermediate compound is then reacted with 2-hydroxypropylamine to form the desired product. The final step involves the reaction of the product with o-tolyl chloroformate to form N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide is primarily used as a N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide inhibitor. N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide is a revolutionary gene editing tool that allows scientists to edit DNA sequences with unprecedented precision. However, the off-target effects of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide can cause unintended mutations that can have detrimental effects on the organism. N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide can be used to inhibit the activity of N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, thereby reducing the off-target effects and increasing the specificity of gene editing.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-5-3-4-6-13(11)19-9-14(17)16-10-15(2,18)12-7-8-12/h3-6,12,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMCKNKTUPYESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide

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